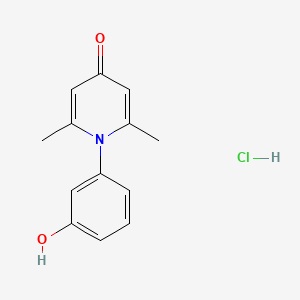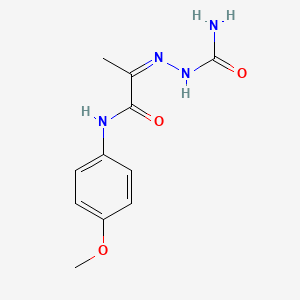
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is a chemical compound with a complex structure that includes a hydrazinylidene group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the conversion of ethyl esters into hydrazides, followed by a reaction with 4-methoxybenzaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-hydroxyphenyl)propanamide
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-chlorophenyl)propanamide
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-nitrophenyl)propanamide
Uniqueness
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C11H14N4O3 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C11H14N4O3/c1-7(14-15-11(12)17)10(16)13-8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,13,16)(H3,12,15,17)/b14-7- |
Clé InChI |
SZMQPFJKQWHSSN-AUWJEWJLSA-N |
SMILES isomérique |
C/C(=N/NC(=O)N)/C(=O)NC1=CC=C(C=C1)OC |
SMILES canonique |
CC(=NNC(=O)N)C(=O)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
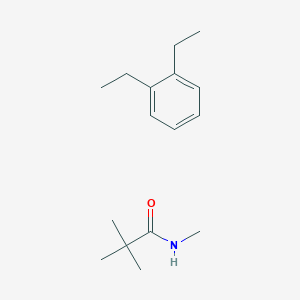
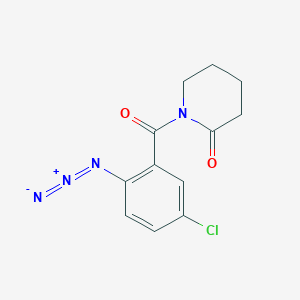
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
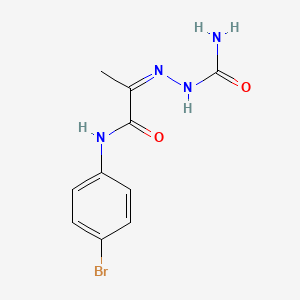
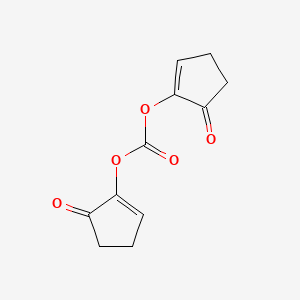
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
